Cas no 6385-02-0 (Meclofenamic acid sodium)

Meclofenamic acid sodium 化学的及び物理的性質
名前と識別子
-
- Meclofenamate Sodium
- Meclofenamic acid sodium salt
- 2-[(2,6-Dichloro-3-Methylphenyl)Amino]Benzoic Acid Sodium Salt
- Sodium Meclofenamate
- Benzoic acid,2-[(2,6-dichloro-3-methylphenyl)amino]-, sodium salt (1:1)
- Meclofenamate (sodium salt)
- sodium,2-(2,6-dichloro-3-methylanilino)benzoate
- SodiuM MeclofenaMate Monohydrate
- Meclomen
- Meclonax
- Movens
- Meclofenamic acid sodium
- MECLODIUM
- Sodium meclophenamate
- sodium 2-[(2,6-dichloro-3-methylphenyl)amino]benzoate
- CI 583
- 9MMQ0YER4E
- Sodium 2-((2,6-dichloro-3-methylphenyl)amino)benzoate
- MLS000069578
- Monosodium N-(2,6-dichloro-m-tolyl)anthranilate
- Meclofenamate Sodium [USAN]
- N
- FT-0603690
- NCGC00023217-08
- 6385-02-0
- MECLOFENAMATE SODIUM [WHO-DD]
- sodium meclofenamate (anhydrous)
- NCGC00016169-03
- Anthranilic acid, N-(2,6-dichloro-m-tolyl)-, monosodium salt
- HMS3885H19
- CCG-40117
- NC00649
- CS-0013081
- Meclofenamate (sodium)
- Lopac-M-4531
- CCG-267676
- Benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, monosodium salt, monohydrate
- NCGC00016169-02
- NSC-757088
- Tox21_110764
- CHEMBL876
- N-(2,6-Dichloro-m-tolyl)anthranilic acid sodium salt
- Meclofenamic acid (sodium)
- GLXC-26527
- Meclomen sodium
- NCGC00261412-01
- SCHEMBL1649454
- NS00081023
- DTXCID801476290
- EINECS 228-983-3
- SMR000058785
- LP00727
- HMS3259F13
- sodium 2-(2,6-dichloro-3-methylphenylamino)benzoate
- DTXSID8045567
- MLS001056523
- HMS501J06
- NCGC00094073-01
- HY-B1320
- NCGC00094073-02
- NCGC00016169-01
- Opera_ID_596
- MLS001077271
- HMS3649O09
- Meclofenamate sodium [USAN:USP]
- CHEBI:6711
- HMS3652L10
- Z732242712
- EU-0100727
- Benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, monosodium salt
- HMS2231H18
- NCGC00017062-01
- BENZOIC ACID, 2-((2,6-DICHLORO-3-METHYLPHENYL)AMINO)-, SODIUM SALT (1:1)
- s4295
- SW219723-1
- 2-([2,6-Dichloro-3-methylphenyl]amino)benzoic acid sodium
- CAS-6385-02-0
- UNII-9MMQ0YER4E
- HMS3372D22
- HMS3262A16
- HMS2091B08
- MFCD00077376
- D81964
- sodium;2-(2,6-dichloro-3-methylanilino)benzoate
- C02996
- M 4531
- AKOS009157878
- M1269
- 2-(2,6-dichloro-3-methyl-anilino)benzoate
- OGPIIGMUPMPMNT-UHFFFAOYSA-M
- Tox21_110764_1
- NSC 757088
- Sodium2-((2,6-dichloro-3-methylphenyl)amino)benzoate
- Meclomen (TN)
- EN300-51912
- D08162
- Q27107307
- BENZOIC ACID, 2-[(2,6-DICHLORO-3-METHYLPHENYL)AMINO]-, MONOSODIUMSALT, MONOHYDRATE
- Tox21_500727
- DB-054565
-
- MDL: MFCD00077376
- インチ: 1S/C14H11Cl2NO2.Na/c1-8-6-7-10(15)13(12(8)16)17-11-5-3-2-4-9(11)14(18)19;/h2-7,17H,1H3,(H,18,19);/q;+1/p-1
- InChIKey: OGPIIGMUPMPMNT-UHFFFAOYSA-M
- ほほえんだ: ClC1=C(C([H])([H])[H])C([H])=C([H])C(=C1N([H])C1=C([H])C([H])=C([H])C([H])=C1C(=O)[O-])Cl.[Na+]
計算された属性
- せいみつぶんしりょう: 316.99900
- どういたいしつりょう: 316.998629
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 332
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.2
- 互変異性体の数: 4
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- ふってん: 399.4°C at 760 mmHg
- フラッシュポイント: 195.3°C
- すいようせい: Soluble in water at 50mg/ml. Also soluble in DMF, DMSO or ethanol
- PSA: 52.16000
- LogP: 3.48190
- マーカー: 5779
- ようかいせい: 未確定
Meclofenamic acid sodium セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P264-P270-P301+P312+P330-P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: H303+H313+H333
- RTECS番号:CB2975500
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature(BD137313)
Meclofenamic acid sodium 税関データ
- 税関コード:2922499990
- 税関データ:
中国税関コード:
2922499990概要:
2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
P.輸入動植物/動植物製品検疫
Q.海外動植物/動植物製品検疫
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%
Meclofenamic acid sodium 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-B1320-10mM*1 mL in DMSO |
Meclofenamic acid sodium |
6385-02-0 | 99.70% | 10mM*1 mL in DMSO |
¥550 | 2024-07-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | OT347-1g |
Meclofenamic acid sodium |
6385-02-0 | 98.0%(LC&N) | 1g |
¥370.0 | 2022-06-10 | |
Ambeed | A267516-1mg |
Sodium 2-((2,6-dichloro-3-methylphenyl)amino)benzoate |
6385-02-0 | 99% | 1mg |
$6.0 | 2025-02-21 | |
Ambeed | A267516-1g |
Sodium 2-((2,6-dichloro-3-methylphenyl)amino)benzoate |
6385-02-0 | 99% | 1g |
$66.0 | 2025-02-21 | |
Ambeed | A267516-5g |
Sodium 2-((2,6-dichloro-3-methylphenyl)amino)benzoate |
6385-02-0 | 99% | 5g |
$268.0 | 2025-02-21 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1377803-500MG |
6385-02-0 | 500MG |
¥7020.74 | 2023-01-05 | |||
Ambeed | A267516-250mg |
Sodium 2-((2,6-dichloro-3-methylphenyl)amino)benzoate |
6385-02-0 | 99% | 250mg |
$22.0 | 2025-02-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-200532-1g |
Meclofenamate sodium, |
6385-02-0 | ≥98% | 1g |
¥376.00 | 2023-09-05 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0260-100 mg |
Meclofenamate Sodium |
6385-02-0 | 99.08% | 100MG |
¥777.00 | 2022-04-26 | |
Enamine | EN300-51912-1.0g |
sodium 2-[(2,6-dichloro-3-methylphenyl)amino]benzoate |
6385-02-0 | 95.0% | 1.0g |
$19.0 | 2025-03-21 |
Meclofenamic acid sodium 関連文献
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
Meclofenamic acid sodiumに関する追加情報
Recent Advances in Meclofenamic Acid Sodium (6385-02-0) Research: A Comprehensive Review
Meclofenamic acid sodium (CAS: 6385-02-0), a nonsteroidal anti-inflammatory drug (NSAID), has garnered significant attention in recent years due to its potential therapeutic applications beyond its traditional use in pain and inflammation management. This research briefing synthesizes the latest findings on Meclofenamic acid sodium, focusing on its molecular mechanisms, pharmacological properties, and emerging applications in oncology, neurology, and infectious diseases.
Recent studies have elucidated the unique mechanism of action of Meclofenamic acid sodium, which involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, thereby reducing prostaglandin synthesis. However, novel research has expanded this understanding, demonstrating its role as a modulator of ion channels, including TRP channels, which are implicated in pain signaling and inflammatory responses. A 2023 study published in Biochemical Pharmacology highlighted its efficacy in targeting TRPV1 channels, suggesting potential applications in neuropathic pain management.
In oncology, Meclofenamic acid sodium has shown promise as an anti-cancer agent. A groundbreaking study in Cancer Research (2024) revealed its ability to inhibit the Wnt/β-catenin signaling pathway, a critical driver in colorectal cancer progression. The study reported a 40% reduction in tumor growth in murine models, with minimal off-target effects. Additionally, its synergistic effects with conventional chemotherapeutic agents, such as 5-fluorouracil, underscore its potential as an adjunct therapy.
Neurological applications of Meclofenamic acid sodium have also been explored, particularly in neurodegenerative diseases like Alzheimer's. Research in Neuropharmacology (2023) demonstrated its neuroprotective effects via the suppression of neuroinflammation and amyloid-beta aggregation. These findings position it as a candidate for repurposing in dementia therapeutics, though clinical trials are needed to validate these preclinical results.
In infectious diseases, Meclofenamic acid sodium has exhibited antiviral properties. A 2024 study in Antiviral Research identified its inhibitory effects on the replication of influenza A virus by targeting the viral nucleoprotein. This discovery opens avenues for developing broad-spectrum antiviral therapies, especially in the context of emerging respiratory pathogens.
Despite these advancements, challenges remain, including optimizing bioavailability and minimizing gastrointestinal side effects associated with long-term use. Recent formulations, such as nanoparticle-encapsulated Meclofenamic acid sodium, have shown improved pharmacokinetics in early-phase trials, as reported in the Journal of Controlled Release (2024).
In conclusion, Meclofenamic acid sodium (6385-02-0) represents a versatile compound with expanding therapeutic potential. Its multifaceted mechanisms and applications underscore the need for further clinical investigations to fully harness its benefits across diverse medical fields. This briefing underscores the importance of continued research to translate these findings into clinical practice.
6385-02-0 (Meclofenamic acid sodium) 関連製品
- 306730-29-0(2-{[(4-bromo-3-methylphenyl)amino]methyl}-5-methoxyphenol)
- 1396791-38-0(N-2-(cyclohex-1-en-1-yl)ethyl-2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide)
- 333418-07-8(methyl 4-4-(1H-1,2,3,4-tetrazol-1-yl)benzamidobenzoate)
- 1514356-70-7(2,2-difluoro-1-4-(methoxymethyl)phenylethan-1-amine)
- 207619-99-6(tert-butyl 3-(4-methylphenyl)aminopropanoate)
- 2138384-10-6(1-(pent-4-en-1-yl)-1H-indol-4-amine)
- 180297-57-8(2-Methanesulfonyl-5-nitrobenzonitrile)
- 2228214-08-0(4-(1-methylpiperazin-2-yl)-1H-indole)
- 1251702-68-7(3-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile)
- 1181457-93-1(3-{5,7-Dimethylpyrazolo1,5-apyrimidin-2-yl}propan-1-amine Dihydrochloride)
